N-[3-(4-MORPHOLINYL)PROPYL]-2-(5-PHENYL-2H-TETRAZOL-2-YL)ACETAMIDE
Overview
Description
N-[3-(4-MORPHOLINYL)PROPYL]-2-(5-PHENYL-2H-TETRAZOL-2-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of tetrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-MORPHOLINYL)PROPYL]-2-(5-PHENYL-2H-TETRAZOL-2-YL)ACETAMIDE typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an azide with a nitrile. This reaction is usually carried out in the presence of a catalyst such as zinc chloride or ammonium chloride under reflux conditions.
Attachment of the Morpholine Ring: The morpholine ring can be introduced through a nucleophilic substitution reaction. This involves reacting a suitable halide precursor with morpholine in the presence of a base such as potassium carbonate.
Coupling of the Two Moieties: The final step involves coupling the morpholine and tetrazole moieties through an acetamide linkage. This can be achieved using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions could target the tetrazole ring, potentially converting it to an amine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide linkage.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored as a candidate for drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[3-(4-MORPHOLINYL)PROPYL]-2-(5-PHENYL-2H-TETRAZOL-2-YL)ACETAMIDE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring is known to mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors, potentially inhibiting or activating them.
Comparison with Similar Compounds
Similar Compounds
- N-(3-morpholin-4-ylpropyl)-2-(5-methyl-2H-tetrazol-2-yl)acetamide
- N-(3-morpholin-4-ylpropyl)-2-(5-ethyl-2H-tetrazol-2-yl)acetamide
- N-(3-morpholin-4-ylpropyl)-2-(5-phenyl-1H-tetrazol-1-yl)acetamide
Uniqueness
N-[3-(4-MORPHOLINYL)PROPYL]-2-(5-PHENYL-2H-TETRAZOL-2-YL)ACETAMIDE is unique due to the specific substitution pattern on the tetrazole ring and the presence of the morpholine ring. These structural features may confer distinct biological activities and physicochemical properties compared to similar compounds.
Properties
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-2-(5-phenyltetrazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O2/c23-15(17-7-4-8-21-9-11-24-12-10-21)13-22-19-16(18-20-22)14-5-2-1-3-6-14/h1-3,5-6H,4,7-13H2,(H,17,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUTXUJMTAKHOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)CN2N=C(N=N2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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